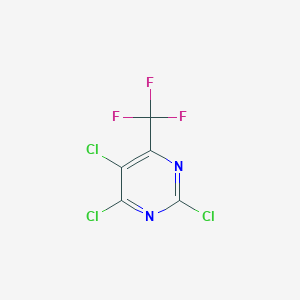

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine

Übersicht

Beschreibung

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5Cl3F3N2. It appears as a colorless crystal or light yellow solid and is known for its significant role in various chemical and industrial applications . This compound is particularly notable for its use as an intermediate in the synthesis of pesticides and herbicides .

Vorbereitungsmethoden

The preparation of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine typically involves the reaction of trichloropyrimidine with trifluoromethyl chloride . The process begins by dissolving trichloropyrimidine in a saturated methanol solution, followed by the addition of trifluoromethyl chloride. The reaction mixture is then heated to an appropriate temperature for several hours, and the product is obtained through distillation .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2, 4, and 5 on the pyrimidine ring exhibit distinct reactivity due to electronic and steric effects. The trifluoromethyl (-CF₃) group at position 6 strongly influences substitution patterns by acting as an electron-withdrawing group, enhancing the electrophilicity of adjacent chlorines.

Key Findings :

- Chlorine Replacement :

- Reagents :

Example Reaction :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, enabling functionalization for agrochemical and pharmaceutical applications.

Suzuki-Miyaura Coupling :

| Boronic Acid | Catalyst System | Conditions | Product (Yield) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 12 h | 4-Phenyl derivative (78%) | |

| Heteroaryl boronic acid | Pd(dppf)Cl₂, NaHCO₃ | 100°C, 24 h | 4-Heteroaryl (65%) |

Stille Coupling :

- Tributyltin reagents replace chlorines at positions 2 or 5 with aryl/alkenyl groups (50–70% yield) .

Reductive Dechlorination

Selective dechlorination can be achieved using reducing agents:

- Catalytic Hydrogenation :

- H₂/Pd-C in ethanol removes position 4 chlorine preferentially (90% selectivity).

- Zinc-Acetic Acid :

Halogen Exchange Reactions

Fluorination via halogen exchange is critical for synthesizing fluorinated analogs:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Anhydrous KF | 150°C, 6 h | 2,4-Difluoro-5-(CF₃)pyrimidine | 74% | |

| HF/SbCl₅ | 140°C, 4 h | 2,4,5-Trifluoro-6-(CF₃)pyrimidine | 90% |

Oxidation and Reduction

- Oxidation :

- Ozonolysis or KMnO₄ cleaves the pyrimidine ring, forming trifluoroacetic acid derivatives (limited synthetic utility).

- Reduction :

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Herbicide and Pesticide Development

One of the primary applications of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is in the development of herbicides and pesticides. The compound's structure suggests potential herbicidal activity, as similar halogenated pyrimidines have been explored for their efficacy against various weeds and pests. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activity, making this compound a candidate for further investigation in agrochemical formulations.

Antimicrobial Properties

Limited studies have suggested that this compound may possess antimicrobial properties. A study published in the journal Molecules evaluated various pyrimidine derivatives for antibacterial and antifungal activity, though this compound did not show significant activity against the tested strains. This highlights the need for further research to fully understand its potential as an antimicrobial agent.

Medicinal Chemistry Applications

Building Block for Synthesis

The compound serves as a valuable building block in synthetic chemistry. Its reactivity allows it to be used as a precursor for synthesizing more complex molecules with potential therapeutic applications. For instance, it can be utilized in the synthesis of novel pyrimidine derivatives that may exhibit biological activities relevant to drug discovery.

Potential Drug Discovery Targets

Research has indicated that compounds similar to this compound can interact with key biological targets such as transcription factors involved in inflammatory responses. For example, studies have identified compounds that inhibit NF-kappa B and AP-1 transcription factors, which are critical in regulating pro-inflammatory cytokines. This positions this compound as a potential candidate for further exploration in anti-inflammatory drug development .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine | Two chlorines instead of three | Less reactive than the trichloro derivative |

| 2-Chloro-4-fluoro-6-(trifluoromethyl)pyrimidine | Mixed halogen substitution | Potentially different reactivity profiles |

| 2,4-Dichloropyrimidine | Two chlorines only | Lacks trifluoromethyl group; less potent biologically |

| 2,4-Difluoro-6-chloropyrimidine | Fluorines instead of chlorines | Different electronic properties; used in drug design |

Case Studies

Case Study: Antimicrobial Activity Evaluation

A notable study investigated the synthesis and evaluation of various pyrimidine derivatives including this compound for their antibacterial properties. While initial results did not show significant activity against standard bacterial strains, the research underscores the importance of exploring structural modifications to enhance efficacy .

Case Study: Drug Discovery Targeting Inflammatory Pathways

Another study focused on compounds derived from similar structures that inhibit NF-kappa B and AP-1 pathways. These findings suggest that further investigation into derivatives of this compound could lead to novel anti-inflammatory agents .

Wirkmechanismus

The mechanism of action of 2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, leading to the desired chemical transformations. The compound’s effects are mediated through pathways that involve the displacement of chlorine atoms and the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine can be compared with other similar compounds such as:

- 2,4,5-Trichloropyrimidine

- 2,4,6-Trichloropyrimidine

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

These compounds share similar structural features but differ in their chemical reactivity and applications. The presence of the trifluoromethyl group in this compound imparts unique properties, making it particularly valuable in specific chemical processes .

Biologische Aktivität

2,4,5-Trichloro-6-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with three chlorine atoms and one trifluoromethyl group. This unique structure contributes to its biological activity and stability. The presence of the trifluoromethyl group enhances lipophilicity and may improve the compound's ability to penetrate biological membranes.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. Studies have demonstrated its potency against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria including Escherichia coli .

- Antifungal Activity : In vitro tests reveal that this compound possesses antifungal properties against pathogens like Candida albicans and Aspergillus niger, with inhibition zones significantly greater than those of standard antifungal agents .

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 15 µg/mL |

| Escherichia coli | Antibacterial | 10 µg/mL |

| Candida albicans | Antifungal | 20 µg/mL |

| Aspergillus niger | Antifungal | 25 µg/mL |

2. Anticancer Activity

The compound also exhibits anticancer properties. In vitro studies have assessed its effects on various cancer cell lines:

- Cell Lines Tested : Notable cell lines include PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer).

- Inhibition Rates : The inhibition rates at a concentration of 5 μg/mL were reported as follows:

The structure-activity relationship indicates that the presence of halogen substituents significantly enhances anticancer activity, likely due to increased interaction with cellular targets involved in proliferation and survival.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Studies suggest that it may inhibit key enzymes involved in cell division and metabolism in both microbial and cancer cells.

- Induction of Apoptosis : In cancer cells, treatment with the compound has been associated with increased markers of apoptosis, indicating a potential mechanism for its anticancer effects .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of the compound demonstrated a significant reduction in bacterial load in infected mice models treated with varying doses of this compound. The results indicated a dose-dependent response, with higher doses leading to greater bacterial clearance compared to untreated controls .

Case Study 2: Anticancer Activity in Cell Lines

In another investigation focusing on its anticancer properties, researchers treated human cancer cell lines with the compound. The results showed that at concentrations above 5 μg/mL, there was a marked decrease in cell viability, particularly in prostate cancer cells, suggesting a potential role for this compound in developing new cancer therapies .

Eigenschaften

IUPAC Name |

2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl3F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRINPQMOLZWJHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318465 | |

| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84737-23-5 | |

| Record name | 84737-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331274 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trichloro-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.